5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but lacks the methyl group.
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
The presence of the methyl group in 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-7-10-6-5-9(11)8-15(10,4)12(17)18/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
GHUVUMLNLXGPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1CC2NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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